1-(4-Fluoro-3-methylphenyl)-2-phenylethanone
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Overview
Description
1-(4-Fluoro-3-methylphenyl)-2-phenylethanone is an organic compound that belongs to the class of ketones It is characterized by the presence of a fluoro and methyl group attached to the phenyl ring, making it a substituted phenyl ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-3-methylphenyl)-2-phenylethanone typically involves the reaction of 4-fluoro-3-methylacetophenone with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-3-methylphenyl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro and methyl groups on the phenyl ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-fluoro-3-methylbenzoic acid.
Reduction: Formation of 1-(4-fluoro-3-methylphenyl)-2-phenylethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluoro-3-methylphenyl)-2-phenylethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-methylphenyl)-2-phenylethanone involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methylphenyl isocyanate: A related compound with an isocyanate functional group.
4-Fluoro-3-methyl-α-Pyrrolidinovalerophenone: A cathinone derivative with stimulant properties.
N-ethyl-2-amino-1-phenylheptan-1-one: Another cathinone derivative with similar structural features .
Uniqueness
1-(4-Fluoro-3-methylphenyl)-2-phenylethanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of fluoro and methyl groups makes it a valuable intermediate in organic synthesis and a potential candidate for various research applications.
Properties
Molecular Formula |
C15H13FO |
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Molecular Weight |
228.26 g/mol |
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-2-phenylethanone |
InChI |
InChI=1S/C15H13FO/c1-11-9-13(7-8-14(11)16)15(17)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
YKLZEMOGUSQBNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CC2=CC=CC=C2)F |
Origin of Product |
United States |
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